PF-4181366
Overview
Description
PF-4181366 is a selective and highly potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has been studied for its potential therapeutic applications in treating various diseases, including diabetes and neurodegenerative disorders .
Preparation Methods
The synthesis of PF-4181366 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
PF-4181366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-4181366 has been extensively studied for its scientific research applications in various fields:
Chemistry: Used as a tool compound to study the role of PDE9A in cGMP signaling pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Evaluated for its potential therapeutic applications in treating diabetes, Alzheimer’s disease, and other neurodegenerative disorders.
Industry: Explored for its potential use in developing new drugs and therapeutic agents .
Mechanism of Action
PF-4181366 exerts its effects by selectively inhibiting PDE9A, leading to an increase in cGMP levels in various tissues, including the brain. This elevation in cGMP levels affects various molecular targets and signaling pathways, ultimately influencing cellular processes and physiological functions .
Comparison with Similar Compounds
PF-4181366 is compared with other PDE9A inhibitors, such as BAY73-6691R, BAY73-6691S, 28r, 28s, 3r, 3s, and PF-0447943. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique due to its high selectivity and potency in inhibiting PDE9A .
Biological Activity
PF-4181366 is a selective inhibitor of phosphodiesterase 9A (PDE9A), a key enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders such as Alzheimer’s disease. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
PDE9A plays a crucial role in regulating intracellular levels of cGMP, which is involved in various signaling pathways. Inhibition of PDE9A by this compound leads to increased cGMP levels, enhancing downstream signaling effects that are critical for neuronal function and health. Specifically, this compound has been shown to:
- Increase cGMP Levels : Studies indicate that this compound causes a dose-dependent increase in cGMP concentrations in brain regions such as the striatum, hippocampus, and cortex .
- Neuroprotective Effects : By elevating cGMP levels, this compound may protect neurons from degeneration associated with conditions like Alzheimer’s disease and other cognitive impairments .
Pharmacological Profile
The pharmacological profile of this compound demonstrates its selectivity and potency as a PDE9A inhibitor:
Property | This compound |
---|---|
Target | PDE9A |
Selectivity | High |
Potency | IC50 < 10 nM |
CNS Penetration | Yes |
Half-Life | 2 hours (approx.) |
Case Studies and Research Findings
Several studies have explored the effects of this compound in preclinical models:
- Cognitive Enhancement : In rodent models, administration of this compound resulted in improved learning and memory functions. These findings suggest that PDE9A inhibition may counteract cognitive decline associated with aging and neurodegenerative diseases .
- Neuroprotection Against Amyloid Beta Toxicity : A study demonstrated that this compound could mitigate the neurotoxic effects of amyloid beta peptides, which are implicated in Alzheimer’s pathology. The compound's ability to enhance cGMP signaling appears to play a significant role in this protective effect .
- Potential in Sickle Cell Disease : Beyond neurodegeneration, this compound has shown promise in reducing neutrophil adhesion in sickle cell disease models. This effect may help prevent vaso-occlusive crises by modulating inflammatory responses through cGMP signaling pathways .
Properties
CAS No. |
1082743-32-5 |
---|---|
Molecular Formula |
C24H27N7O |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-cyclopentyl-6-[(3S,4S)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m1/s1 |
InChI Key |
SNCRCEGCQVMUBS-DNVCBOLYSA-N |
SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-4181366; PF 4181366; PF4181366. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.